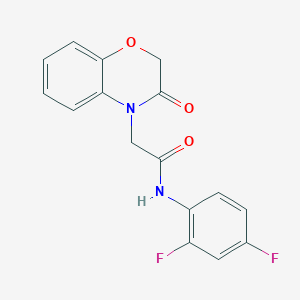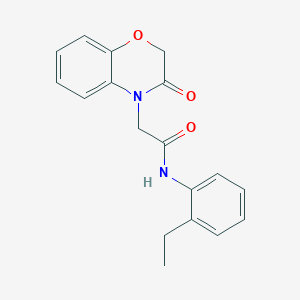![molecular formula C21H21NO3 B4408482 1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)
1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone
描述
1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone, also known as QBE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QBE is a ketone derivative of 8-hydroxyquinoline, which is a well-known chelating agent that has been used in a variety of applications, including medicine, biology, and chemistry. QBE has unique structural properties that make it a promising compound for various research applications. In
作用机制
The mechanism of action of 1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone is not fully understood, but it is believed to involve the chelation of metal ions, particularly copper and iron. This compound has been shown to inhibit the activity of various enzymes that require metal ions for their function, including tyrosinase and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes involved in inflammation and cancer progression. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone has several advantages as a research tool. It is relatively easy to synthesize, and it can be readily modified to incorporate fluorescent or other functional groups. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound does have some limitations. It is not water-soluble, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone. One area of interest is the development of this compound derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, particularly its interactions with metal ions and enzymes. This compound may also have potential applications in the development of new therapies for inflammatory and neoplastic diseases. Finally, this compound may be useful as a tool for studying the role of metal ions in various biological processes.
科学研究应用
1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. This compound has been used as a tool to study the structure and function of proteins, as well as to investigate the mechanisms of various biological processes.
属性
IUPAC Name |
1-[2-(4-quinolin-8-yloxybutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-16(23)18-10-2-3-11-19(18)24-14-4-5-15-25-20-12-6-8-17-9-7-13-22-21(17)20/h2-3,6-13H,4-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJEFWPJAGABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4408415.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4408426.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)
![N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408446.png)
![4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4408447.png)
![1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)
![methyl 3-[(2-{[(2-methylphenyl)amino]carbonyl}phenoxy)methyl]benzoate](/img/structure/B4408461.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4408469.png)
![2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4408495.png)
